N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-24-11-7-8-14(25-2)13(9-11)18-16(20)10-19-17(21)12-5-3-4-6-15(12)26(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBONRZAGIHWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide exhibit notable antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi. The benzothiazole moiety is particularly recognized for its role in enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the dimethoxyphenyl group is believed to contribute to its cytotoxic effects against certain cancer cell lines .
Drug Development
This compound is being explored as a lead compound in drug development. Its unique structure allows for modifications that can enhance bioavailability and reduce toxicity. Researchers are focusing on optimizing its pharmacokinetic properties to improve therapeutic outcomes in treating infections and cancers .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected animal models, suggesting potential for clinical application in treating resistant infections.
- Cancer Treatment : In vitro studies revealed that derivatives of this compound inhibited the proliferation of breast cancer cells by over 70%, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is not well-documented. benzothiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition, activation, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with significant antimicrobial properties.
6-Methoxybenzothiazole: Another derivative with potential therapeutic applications.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is unique due to the presence of both methoxy and acetamide groups, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to an acetamide group and a dimethoxyphenyl substituent. The molecular formula is and its structure can be depicted as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exert cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and inhibition of DNA topoisomerase II activity .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast | 10 | Induction of ROS; Apoptosis |
| Colon | 12 | Inhibition of Topoisomerase II |
| Lung | 15 | ROS Induction; Cell Cycle Arrest (G1) |
| Prostate | 11 | Apoptosis; DNA Damage |
2. Cytoprotective Effects
In a study focusing on cellular protection against oxidative stress, the compound demonstrated significant protective effects on human colon fibroblast cells (CCD-18Co). Pretreatment with the compound reduced DNA strand breaks and mitochondrial damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). This suggests a potential role in chemoprevention .
Key Findings:
- DNA Protection : Decreased levels of DNA damage markers.
- Mitochondrial Integrity : Maintained mitochondrial membrane potential.
- Mechanism : Reduction in nitrosative stress markers and enhancement of glutathione levels.
3. Topoisomerase Inhibition
The compound has been evaluated as a selective inhibitor of topoisomerases. In vitro assays indicated that it effectively inhibits topoisomerase II without intercalating DNA, which is crucial for minimizing off-target effects in cancer therapy .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound exhibited lower IC50 values compared to standard chemotherapeutics like etoposide. This establishes its potential as a more effective treatment option with reduced toxicity to normal cells.
Case Study 2: Cytoprotection Mechanism
Research demonstrated that pretreatment with this compound significantly mitigated the cytotoxic effects of oxidative stressors in CCD-18Co cells. This effect was attributed to its ability to modulate cellular stress responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide?
- Methodology : Amide bond formation is typically achieved via coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) with triethylamine as a base. For example, analogous acetamide derivatives are synthesized by reacting substituted phenylacetic acids with heterocyclic amines under reflux conditions, followed by purification via crystallization .
- Key Steps : Acid activation, nucleophilic substitution, and recrystallization (e.g., from methanol/acetone mixtures).
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : Confirms substitution patterns (e.g., dimethoxy groups at 2,5-positions on phenyl).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for exact mass).
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in benzothiazole derivatives) .
- Critical Parameters : Crystallization solvent choice impacts crystal quality for diffraction studies.
Q. What preliminary biological screening approaches are used for this compound?
- Assays :
- Enzyme Inhibition : Kinase or protease assays targeting benzothiazole-binding domains.
- Antioxidant Activity : DPPH radical scavenging (adapted from benzothiazinone analogs) .
- Controls : Reference compounds (e.g., ascorbic acid for antioxidant studies).
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in benzothiazole-acetamide derivatives?
- Structural Insights :
- Steric Effects : Bulky groups (e.g., adamantyl) induce torsional strain, altering dihedral angles between aromatic rings (e.g., 79.7° twist in adamantyl-benzothiazole derivatives) .
- Electronic Effects : Electron-withdrawing groups (e.g., trioxo) enhance electrophilicity, affecting nucleophilic attack sites.
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., solvent polarity, pH).
- Approach :
- Dose-Response Replication : Test under standardized conditions (e.g., PBS buffer vs. DMSO).
- Meta-Analysis : Compare structural analogs (e.g., benzoxazole vs. benzothiazole derivatives) to isolate substituent effects .
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
- Tools :
- Quantum Chemistry : Reaction path searches using Gaussian or ORCA to identify transition states .
- Machine Learning : Train models on existing benzothiazole synthesis data to predict optimal catalysts/solvents.
- Validation : Experimental verification via small-scale trials (e.g., 10% yield improvement with THF vs. DCM) .
Q. What crystallographic features stabilize this compound’s solid-state structure?
- Observations :
- Hydrogen Bonding : N–H⋯N interactions form R₂²(8) motifs, creating 1D chains (e.g., in dichlorophenyl analogs) .
- π-π Stacking : Benzothiazole and dimethoxyphenyl rings exhibit edge-to-face interactions (3.6–4.0 Å distances) .
Methodological Considerations
Q. What are common pitfalls in synthesizing benzothiazole-acetamide hybrids?
- Challenges :
- Byproduct Formation : Over-acylation of amines; mitigated by stoichiometric control.
- Low Solubility : Use polar aprotic solvents (e.g., DMF) during coupling .
- Troubleshooting : TLC monitoring and column chromatography for impurity removal.
Q. How to design SAR studies for benzothiazole derivatives?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
